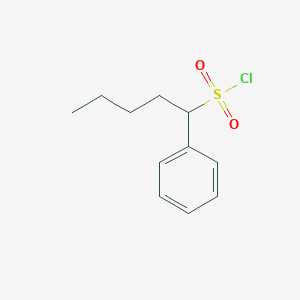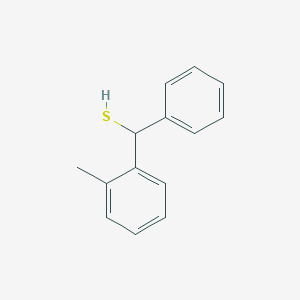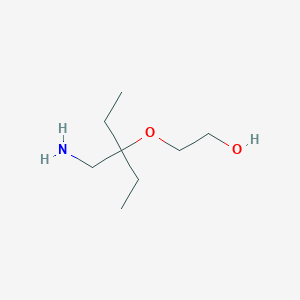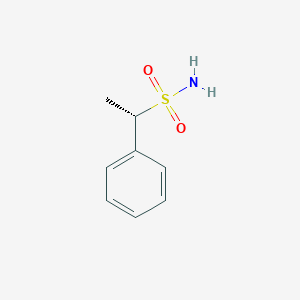
(1S)-1-phenylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-phenylethane-1-sulfonamide: is an organic compound characterized by the presence of a sulfonamide group attached to a phenylethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-phenylethane-1-sulfonamide typically involves the reaction of phenylethane with sulfonamide precursors under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods: For industrial-scale production, the process is often optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-phenylethane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates, making them valuable in drug discovery.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. Sulfonamide-based drugs have been used as antibiotics, diuretics, and antidiabetic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (1S)-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
(1S)-1-phenylethane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.
(1S)-1-phenylethane-1-amine: Similar structure but with an amine group instead of a sulfonamide.
(1S)-1-phenylethane-1-thiol: Similar structure but with a thiol group instead of a sulfonamide.
Uniqueness: (1S)-1-phenylethane-1-sulfonamide is unique due to its sulfonamide group, which imparts specific chemical and biological properties. The presence of the sulfonamide group allows for interactions with biological targets that are distinct from those of similar compounds with different functional groups.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(1S)-1-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)/t7-/m0/s1 |
InChI Key |
SPSQEKCXVRMSBW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)S(=O)(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


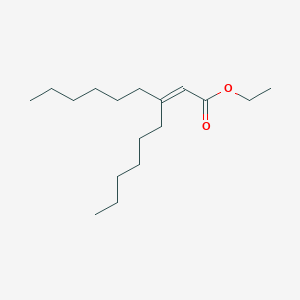

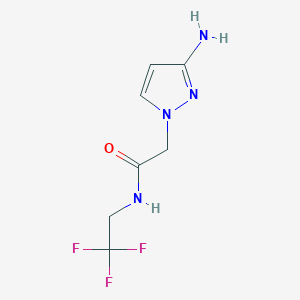
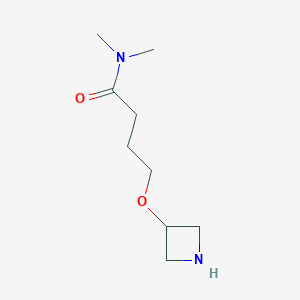

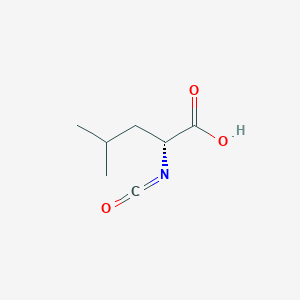
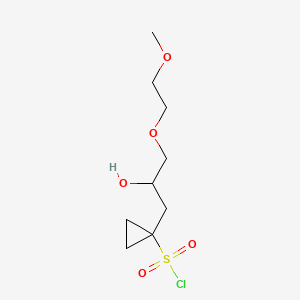
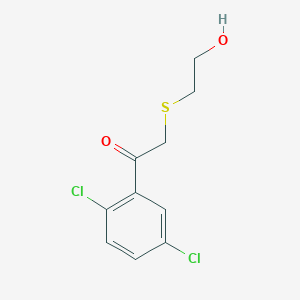
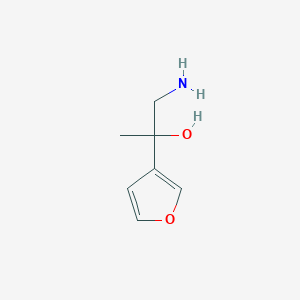
![1-[4-(Aminomethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13630115.png)
